molecular formula C5H3BrFNO B6314882 4-Bromo-2-fluoropyridin-3-ol CAS No. 1227493-89-1

4-Bromo-2-fluoropyridin-3-ol

Cat. No.: B6314882
CAS No.: 1227493-89-1
M. Wt: 191.99 g/mol
InChI Key: CFGDIKHQQAKZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoropyridin-3-ol is a heterocyclic compound with the molecular formula C5H3BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine at the 4-position, fluorine at the 2-position, and a hydroxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoropyridin-3-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-bromo-3-hydroxypyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with a fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-fluoropyridin-3-ol, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoropyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoropyridin-3-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoropyridin-3-ol
  • 3-Fluoropyridin-4-ol
  • 4-Chloro-2-fluoropyridin-3-ol

Uniqueness

4-Bromo-2-fluoropyridin-3-ol is unique due to the specific arrangement of substituents on the pyridine ring. The combination of bromine, fluorine, and hydroxyl groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules with tailored properties .

Properties

IUPAC Name

4-bromo-2-fluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGDIKHQQAKZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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